molecular formula C8H6ClNO2 B372722 (4-Chlorophenyl)(oxo)acetaldehyde oxime CAS No. 3750-07-0

(4-Chlorophenyl)(oxo)acetaldehyde oxime

Cat. No. B372722
CAS RN: 3750-07-0
M. Wt: 183.59g/mol
InChI Key: HSTDHICJRITDGJ-BJMVGYQFSA-N
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Description

“(4-Chlorophenyl)(oxo)acetaldehyde oxime” is a chemical compound with the molecular formula C8H6ClNO2 . It is one of the simplest oxime-containing compounds and has a wide variety of uses in chemical synthesis .


Synthesis Analysis

The synthesis of oximes like “(4-Chlorophenyl)(oxo)acetaldehyde oxime” can be achieved by combining pure acetaldehyde and hydroxylamine under heating in the presence of a base . The use of CaO as a base in the preparation of oximes from various types of ketones and aldehydes under mild conditions also gave quantitative yields .


Chemical Reactions Analysis

Oximes like “(4-Chlorophenyl)(oxo)acetaldehyde oxime” can undergo a variety of chemical reactions. For instance, they can be deprotonated and alkylated regiospecifically syn to the oxime hydroxy group . It is essential to perform the deprotonation and alkylation at -78 °C as otherwise no α-alkylated oximes are isolated, the major byproducts being nitriles .


Physical And Chemical Properties Analysis

“(4-Chlorophenyl)(oxo)acetaldehyde oxime” has a molecular weight of 183.59 . Other physical and chemical properties such as density, melting point, boiling point, etc., were not found in the sources I retrieved.

properties

IUPAC Name

(2E)-1-(4-chlorophenyl)-2-hydroxyiminoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTDHICJRITDGJ-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=N/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(oxo)acetaldehyde oxime

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